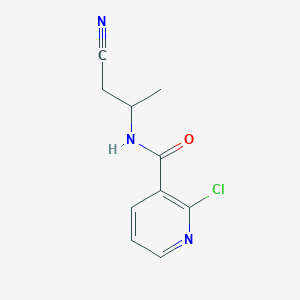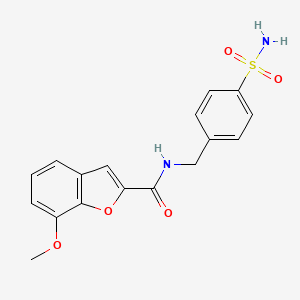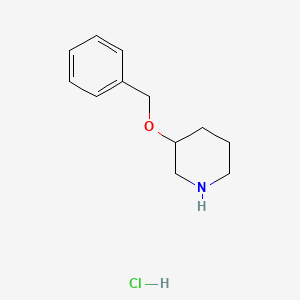![molecular formula C18H14ClF3N8 B2379634 4-Amino-7-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)pyrido[2,3-d]pyrimidine-6-carbonitrile CAS No. 338410-29-0](/img/structure/B2379634.png)
4-Amino-7-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)pyrido[2,3-d]pyrimidine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-7-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)pyrido[2,3-d]pyrimidine-6-carbonitrile is a synthetic compound notable for its unique structural attributes, which include the presence of both pyridine and pyrimidine rings. This compound is of significant interest in the fields of chemistry and pharmacology due to its potential biological activities.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and has been identified as a promising target for cancer treatment .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, leading to significant alterations in cell cycle progression . This inhibition can result in apoptosis within certain cell types .
Biochemical Pathways
Cdk2 inhibitors generally affect the cell cycle progression pathway . By inhibiting CDK2, these compounds can disrupt the normal cell cycle, leading to cell death .
Pharmacokinetics
Similar compounds have been predicted to have good pharmacokinetic properties in theoretical kinetic studies . The degree of lipophilicity of such compounds allows them to diffuse easily into cells .
Result of Action
Similar compounds have shown significant cytotoxic activities against certain cell lines . For instance, they have shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 4-Amino-7-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)pyrido[2,3-d]pyrimidine-6-carbonitrile can involve multiple steps, including:
Formation of Intermediate Compounds: : The initial stages may involve the synthesis of intermediate compounds such as the trifluoromethylated pyridine and the piperazine derivative.
Coupling Reactions: : These intermediates are then coupled through nucleophilic substitution reactions to form the core pyrido[2,3-d]pyrimidine structure.
Final Functionalization:
Industrial Production Methods: : Industrial production often involves optimizing these synthetic routes for scalability, yield, and purity. Techniques such as batch processing or continuous flow chemistry may be employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction reactions may be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: : It can undergo nucleophilic and electrophilic substitution reactions, typically in the presence of catalysts like palladium or transition metal complexes.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium, transition metal complexes.
Major Products Formed
Oxidation Products: : These can include various oxidation states of the original compound.
Reduction Products: : Reduced forms of the compound with altered functional groups.
Substitution Products: : These vary based on the substituents introduced during the reaction.
Scientific Research Applications
Chemistry: : In chemistry, this compound is used as a building block for the synthesis of more complex molecules, particularly in the design of new materials or as a ligand in coordination chemistry.
Biology: : Biologically, this compound may exhibit activity against certain targets, making it of interest in the study of enzyme inhibitors or receptor modulators.
Medicine: : In the medical field, it is being explored for its potential therapeutic effects, including its role as a lead compound in drug discovery programs for conditions such as cancer or infectious diseases.
Industry: : Industrially, this compound finds applications in the development of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Comparison with Other Compounds: : Compared to similar compounds, 4-Amino-7-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)pyrido[2,3-d]pyrimidine-6-carbonitrile stands out due to the presence of both trifluoromethyl and chloro substituents on the pyridine ring, which can significantly alter its chemical and biological properties.
Similar Compounds
4-Amino-7-(4-(3-chloro-2-pyridinyl)piperazino)pyrido[2,3-d]pyrimidine-6-carbonitrile
4-Amino-7-(4-(2-pyridinyl)piperazino)pyrido[2,3-d]pyrimidine-6-carbonitrile
4-Amino-7-(4-(3-fluoro-2-pyridinyl)piperazino)pyrido[2,3-d]pyrimidine-6-carbonitrile
Each of these compounds shares a core structure with subtle differences in the substituents, leading to distinct chemical and biological behaviors.
That’s a wrap on our deep dive into this fascinating compound. Is there anything specific you’d like to delve into further?
Properties
IUPAC Name |
4-amino-7-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N8/c19-13-6-11(18(20,21)22)8-25-17(13)30-3-1-29(2-4-30)16-10(7-23)5-12-14(24)26-9-27-15(12)28-16/h5-6,8-9H,1-4H2,(H2,24,26,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBZOHAERYVXSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=NC4=NC=NC(=C4C=C3C#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetic acid](/img/structure/B2379552.png)
![2-Ethyl-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2379553.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2379556.png)
![4-(N,N-dimethylsulfamoyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2379560.png)







![N-(3-(pyridin-2-yloxy)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2379572.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2379574.png)
